Chemical Identity Verification: Structural Distinction from Key Regioisomers for (4-Cyclobutoxypyridin-2-yl)methanamine
The target compound's chemical identity is defined by its unique IUPAC name [4-(cyclobutyloxy)-2-pyridinyl]methanamine and InChI Key (GRTLXAUKDFMUIS-UHFFFAOYSA-N), which differentiate it from regioisomers . The primary differentiating factor for procurement is its specific substitution pattern: a cyclobutoxy group at the 4-position and a methanamine group at the 2-position of the pyridine ring . This is not interchangeable with isomers like (6-cyclobutoxypyridin-2-yl)methanamine (CAS 1248422-79-8) or (2-cyclobutoxypyridin-4-yl)methanamine (CAS 1250643-95-8) , which have identical molecular formulas but altered placement of functional groups. Procuring the incorrect isomer invalidates any structure-activity relationship (SAR) study.
| Evidence Dimension | Structural Identity (Regiochemistry) |
|---|---|
| Target Compound Data | InChI Key: GRTLXAUKDFMUIS-UHFFFAOYSA-N; Substitution: 4-cyclobutoxy, 2-methanamine |
| Comparator Or Baseline | (6-cyclobutoxypyridin-2-yl)methanamine (CAS 1248422-79-8) and (2-cyclobutoxypyridin-4-yl)methanamine (CAS 1250643-95-8) |
| Quantified Difference | Distinct InChI Key; Different substitution pattern |
| Conditions | Chemical structure analysis |
Why This Matters
Selecting the correct CAS number and structure is the most fundamental criterion for ensuring experimental reproducibility and validity in SAR studies.
